[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester
Overview
Description
“[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” consists of a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms .
Scientific Research Applications
Thiadiazoles in Pharmacology Thiadiazoles are a sub-family of azole compounds . Compounds bearing them as a structural motif are fairly common in pharmacology . They are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .
- Summary of the Application : Thiadiazoles are used as a structural motif in various drugs . They are a common and essential feature of a variety of natural products and medicinal agents . These include antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer agents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific drug and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .
Cocrystals in Drug Development
- Summary of the Application : Cocrystals are a type of multicomponent solid form that can be used to improve the properties of a drug, such as its solubility and stability . A study found new cocrystals of a biologically active 1,2,4-thiadiazole derivative (TDZH) with dicarboxylic and hydroxybenzoic acids .
- Methods of Application or Experimental Procedures : The cocrystals were discovered by combined virtual/experimental cocrystal screening . The interplay between the intrinsic hierarchy of the donor/acceptor groups in the TDZH/coformer molecules and the hydrogen bond pattern in the multicomponent crystals was rationalized using quantitative analysis of molecular electrostatic potential (MEP) surfaces along with periodic DFT computations .
Neuroprotection
- Summary of the Application : 1,2,4-thiadiazole derivatives have been studied for their neuroprotective properties . A potent 1,2,4-thiadiazole-based neuroprotector has been discovered, which could potentially be used in the treatment of neurodegenerative diseases .
- Methods of Application or Experimental Procedures : The neuroprotective properties of the 1,2,4-thiadiazole derivative were discovered through a combination of virtual and experimental screening . The compound was tested for its ability to protect neurons from damage or degeneration .
Future Directions
Thiadiazole derivatives have become an important field of research due to their broad-spectrum activities . They are useful intermediates in medicinal chemistry and have extensive applications as structural units of biologically active molecules . Therefore, the future research directions could involve exploring the potential applications of “[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” in medicinal chemistry and pharmacology.
properties
IUPAC Name |
diethyl 1,2,4-thiadiazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-3-13-7(11)5-9-6(15-10-5)8(12)14-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCCMEKKFNOIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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